Paeonin

Vue d'ensemble

Description

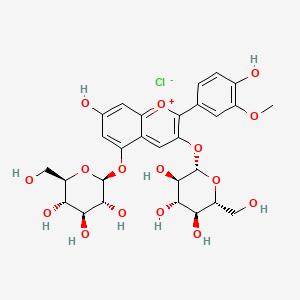

Peonidin-3,5-di-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Paeonin is a monoterpene derivative from the roots of Paeonia lactiflora that has antiproliferative effects.

Applications De Recherche Scientifique

Antioxidant Activity

Peonidin 3,5-diglucoside has been studied for its potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases. A study demonstrated that compounds similar to Peonidin exhibit significant antioxidant activity in vitro .

Anticancer Potential

Recent studies have explored the anticancer properties of Peonidin derivatives. For instance, a study indicated that specific derivatives could inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and demonstrated selective cytotoxicity towards cancer cell lines .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. In vitro tests revealed that Peonidin and its derivatives possess significant antibacterial activity against several pathogens. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .

Anti-inflammatory Effects

Peonidin has been associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Studies suggest that it can modulate inflammatory pathways and may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Natural Colorant

Due to its vibrant color properties, Peonidin 3,5-diglucoside is used as a natural food coloring agent. It is particularly valued in the beverage industry for imparting a reddish hue to products without synthetic additives. Its stability under various pH conditions makes it suitable for diverse applications in food products .

Nutraceuticals

The compound is also explored for its potential as a nutraceutical ingredient due to its health benefits associated with antioxidant and anti-inflammatory activities. It can be incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases .

Case Studies

Mécanisme D'action

Target of Action

It’s known that paeonin has a wide range of beneficial phytochemical profiles .

Mode of Action

This compound interacts with its targets to exert anti-oxidative effects . It has been shown to up-regulate the expressions of Keap1, Nrf2, HO-1, and NQO1 proteins, which are key players in the cellular response to oxidative stress .

Biochemical Pathways

This compound affects the PI3K/Akt-mediated Nrf2 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. By activating this pathway, this compound enhances the cell’s ability to combat oxidative damage .

Pharmacokinetics

It’s known that this compound exhibits powerful anti-inflammatory and immune regulatory effects .

Result of Action

This compound has been shown to protect gastric epithelial cells from H2O2-induced oxidative damage . It promotes cell cycle progression and suppresses apoptosis, leading to increased cell viability . These effects are likely due to its anti-oxidative properties and its ability to activate the Nrf2 signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of drying used in the preparation of this compound can affect its content and bioavailability . Freeze-drying has been shown to preserve this compound content better than air-drying .

Analyse Biochimique

Biochemical Properties

Paeonin is a key component in the roots of the Paeonia genus, which includes the herbaceous peony . It is part of the monoterpene glycosides, a group of compounds known for their various biological effects such as anti-inflammatory, anti-tumor, and antioxidant activity . This compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have potent anti-oxidative effects on cells exposed to oxidative stress, such as gastric mucosal epithelial cells . It influences cell function by modulating the activation of immune cells, decreasing inflammatory medium production, and restoring abnormal signal pathways .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules at the molecular level. It has been suggested that this compound exerts its effects through the regulation of signaling pathways such as the auxin synthesis-related genes GH3.6 and PCO2, and the down-regulation of cytokinin dehydrogenase (CKX6) and CYP450 family genes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, this compound has been shown to decrease the levels of certain inflammatory cytokines and increase the levels of anti-inflammatory cytokines over a period of 1-2 weeks, 3-4 weeks, and 8 weeks in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can reduce the levels of serum pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and increase the levels of serum anti-inflammatory cytokines such as IL-10 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is a key component in the roots of the Paeonia genus .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that this compound interacts with various subcellular structures .

Activité Biologique

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride, a natural compound, is part of the flavylium class of compounds known for their diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

- Molecular Formula : C28H33ClO16

- Molecular Weight : 691.0 g/mol

- CAS Number : 132-37-6

The compound features multiple hydroxyl and methoxy groups, contributing to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity is often evaluated through assays measuring the compound's ability to scavenge free radicals.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits key inflammatory mediators such as TNF-alpha and IL-6, which play significant roles in chronic inflammation.

| Study | Effect Observed | Reference |

|---|---|---|

| In vitro macrophage model | Reduced TNF-alpha production | |

| Animal model of arthritis | Decreased IL-6 levels |

Anticancer Properties

Preliminary studies suggest that 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride may have anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 20.0 | Induction of apoptosis via caspase activation | |

| HT-29 | 18.5 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its structural features, particularly the flavylium ion, which allows it to participate in various biochemical reactions. The hydroxyl and methoxy groups enhance its interaction with cellular targets, influencing signaling pathways related to oxidative stress and inflammation.

Case Studies

- Case Study on Antioxidant Efficacy

- Clinical Implications in Cancer Treatment

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMPWTZYGSAEU-CYUNEVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-37-6 | |

| Record name | Peonidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional medicinal uses of plants containing paeonin?

A1: Paeonia species, particularly Paeonia emodi and Paeonia officinalis, have a long history of use in traditional medicine systems like Ayurveda, Unani, and Traditional Chinese Medicine. These plants, containing this compound, have been traditionally employed for various purposes, including treating hypertension, asthma, convulsions, epilepsy, bronchitis, ascites, uterine abnormalities, and skin ailments. [, , ]

Q2: How can I identify and quantify this compound in plant material or pharmaceutical preparations?

A2: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine this compound content in various matrices. This method provides accurate and repeatable results and has been validated for use in quality control of pharmaceutical preparations containing this compound. [, , ] Additionally, near-infrared spectroscopy (NIR) combined with chemometric methods offers a rapid, non-destructive alternative for both qualitative and quantitative analysis of this compound in complex mixtures. [, ]

Q3: Has this compound demonstrated any specific biological activities in research settings?

A3: Studies have shown this compound exhibits inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. [, , ] Further research suggests that this compound extracted from potatoes can protect gastric epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2) in in vitro settings, potentially through the PI3K/Akt-mediated Nrf2 signaling pathway. []

Q4: What are the potential applications of this compound based on current research findings?

A4: While further research is needed, the identified biological activities of this compound suggest potential applications in several areas. Its lipoxygenase-inhibiting properties indicate potential as an anti-inflammatory agent. [, , ] The demonstrated protective effects against oxidative damage in gastric cells warrant further investigation into its potential for treating gastric ulcers or other oxidative stress-related disorders. []

Q5: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A5: Research has identified several monoterpene glycosides structurally related to this compound, such as paeonins A, B, and D, isolated from Paeonia emodi and Paeonia lactiflora. [, ] These compounds also exhibited inhibitory activity against lipoxygenase, suggesting a potential structure-activity relationship within this class of compounds. [, ] Further studies are needed to explore the specific structural features contributing to their bioactivities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.